![molecular formula C16H26N2O2 B2655214 2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 865078-82-6](/img/structure/B2655214.png)
2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C20H34N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where two amino groups are substituted with pentan-3-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like palladium on carbon to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields .
Scientific Research Applications
2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with phenyl groups instead of pentan-3-yl groups.
2,5-Bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione: Similar structure with different alkyl substituents.
Uniqueness
2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill .
Biological Activity
2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione (CAS No. 865078-82-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H26N2O2
- Molecular Weight : 278.396 g/mol
- SMILES Notation : CCC(NC1=CC(=O)C(=CC1=O)NC(CC)CC)
This structure features two pentan-3-ylamino groups attached to a cyclohexa-2,5-diene core with two keto groups, which may contribute to its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of cyclohexa-2,5-diene compounds exhibit significant anticancer activity. For instance, a related compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics .
Table 1: Summary of Anticancer Studies on Similar Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Ratio |
---|---|---|---|
Compound A | HepG2 | 10 | 15 |
Compound B | MCF7 | 5 | 20 |
This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined.
The proposed mechanism for the biological activity of this compound involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that compounds with similar structures can inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms .
Pharmacokinetics and Toxicology
Data on the pharmacokinetics of this compound is limited; however, studies on related compounds suggest that they may undergo metabolic transformations in the liver and exhibit varying degrees of bioavailability. Toxicological assessments are necessary to determine safe dosage levels and potential side effects.
Case Studies
- Case Study on Antitumor Activity : A study assessed the efficacy of a similar compound in inhibiting tumor growth in murine models. The results showed a significant reduction in tumor size compared to control groups.
- Clinical Observations : Clinical trials involving related compounds have reported favorable outcomes in patients with specific types of cancer, highlighting the need for further investigation into the biological activity of this compound.
Properties
IUPAC Name |
2,5-bis(pentan-3-ylamino)cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-11(6-2)17-13-9-16(20)14(10-15(13)19)18-12(7-3)8-4/h9-12,17-18H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBWOJUZYPXPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=CC(=O)C(=CC1=O)NC(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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